N-(N-Boc-DL-Methionyl)-benzyloxyamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(N-Boc-DL-Methionyl)-benzyloxyamine is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Synthetic Methodologies
- The metabolism of novel psychedelic substances, such as N-benzylphenethylamines (NBOMes), has been explored through studies involving various models including rats, human liver microsomes, and C. elegans. These studies provide insights into the metabolic pathways of such compounds, highlighting the significance of understanding substance metabolism for research and diagnostic purposes (Šuláková et al., 2021).
Chemical Synthesis
- Research on the synthesis of carboxylic acid analogues of fosmidomycin has demonstrated the versatility of N-alkylation and other chemical transformations involving N-Boc-protected compounds, showcasing the utility of these methodologies in creating new chemical entities for further study (Kurz et al., 2003).
Biotransformation
- The detoxification of antimicrobial compounds by Fusarium verticillioides involves complex biotransformation pathways. Studies have identified intermediate and branch metabolites in the metabolism of 2-benzoxazolinone, illustrating the intricate processes of microbial interaction with plant-derived antimicrobials and the role of specific genetic loci in these pathways (Glenn et al., 2003).
Development of Pharmaceutical Intermediates
- The continuous flow synthesis of (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, a key intermediate in the production of HIV protease inhibitors, highlights the application of N-Boc-protected compounds in the pharmaceutical industry. This research underscores the benefits of transitioning from traditional batch processes to continuous flow systems for the production of pharmaceutically relevant intermediates (Pollet et al., 2009).
Properties
IUPAC Name |
tert-butyl N-[4-methylsulfanyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(21)18-14(10-11-24-4)15(20)19-22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDRFJMBZVXYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NOCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.